molecular formula C9H10BrNO B15315235 2-Bromo-6-cyclopropoxyaniline

2-Bromo-6-cyclopropoxyaniline

Cat. No.: B15315235
M. Wt: 228.09 g/mol
InChI Key: MAOMMGSVAWTRKR-UHFFFAOYSA-N
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Description

2-Bromo-6-cyclopropoxyaniline is a substituted aniline derivative featuring a bromine atom at the 2-position and a cyclopropoxy group (-O-cyclopropane) at the 6-position of the aromatic ring.

Properties

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

2-bromo-6-cyclopropyloxyaniline

InChI

InChI=1S/C9H10BrNO/c10-7-2-1-3-8(9(7)11)12-6-4-5-6/h1-3,6H,4-5,11H2

InChI Key

MAOMMGSVAWTRKR-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C(=CC=C2)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-cyclopropoxyaniline typically involves a multi-step process One common method starts with the bromination of aniline to form 2-bromoanilineThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as aluminum chloride to facilitate the substitution process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-cyclopropoxyaniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 6-cyclopropoxyaniline.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or ammonia in solvents such as ethanol or water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.

Scientific Research Applications

2-Bromo-6-cyclopropoxyaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Research into its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties, is ongoing.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-Bromo-6-cyclopropoxyaniline exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and differentiation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Substituent Effects
2-Bromo-6-methoxyaniline Br (2), -OCH₃ (6) C₇H₈BrNO 202.05 Methoxy (EDG*), ortho to Br; enhances electrophilic substitution at para position.
2-Bromo-4-fluoro-6-methylaniline Br (2), -F (4), -CH₃ (6) C₇H₇BrFN 204.04 Fluorine (EWG†), methyl (EDG); meta-para electronic competition.
2-Bromo-6-fluoroaniline Br (2), -F (6) C₆H₅BrFN 190.01 Fluorine (EWG) ortho to Br; increases amino group acidity.
2-Bromo-6-cyclopropoxyaniline Br (2), -O-cPr (6) C₉H₁₀BrNO 228.09 (calc.) Cyclopropoxy (steric bulk, moderate EDG/EWG‡); strain alters reactivity.

*EDG = Electron-Donating Group; †EWG = Electron-Withdrawing Group; ‡Cyclopropoxy’s electronic effects depend on ring conjugation.

Key Observations:

  • Steric Effects: The cyclopropoxy group introduces significant steric hindrance compared to smaller substituents like methoxy or fluorine. This bulkiness may reduce reactivity in nucleophilic aromatic substitution or coupling reactions .
  • Electronic Effects: While methoxy is a strong EDG via resonance, the cyclopropoxy group’s electron-donating capability is attenuated by the strained cyclopropane ring. This results in a weaker directing effect compared to methoxy but stronger than fluorine (an EWG) .
  • Solubility: Methoxy and cyclopropoxy groups enhance solubility in polar solvents compared to halogens or methyl groups. However, cyclopropoxy’s hydrophobicity may limit solubility relative to methoxy .

Positional and Functional Group Impact

  • Ortho-Substituents (Br and -O-cPr): In this compound, the bromine and cyclopropoxy groups occupy adjacent positions, creating a sterically crowded environment. This contrasts with 2-Bromo-4-fluoro-6-methylaniline, where substituents are distributed across the ring, minimizing steric clashes .
  • Nitro vs. Cyclopropoxy: 2-Bromo-6-methoxy-4-nitroaniline () features a nitro group (strong EWG) at position 4, which dramatically reduces electron density at the aromatic ring. Cyclopropoxy lacks this deactivating effect, making the hypothetical compound more reactive toward electrophiles .

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